molecular formula C2ClNO2 B1582864 Isocyanatocarbonyl chloride CAS No. 27738-96-1

Isocyanatocarbonyl chloride

Cat. No.: B1582864
CAS No.: 27738-96-1
M. Wt: 105.48 g/mol
InChI Key: VBBUFMFZDHLELS-UHFFFAOYSA-N
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Description

Isocyanatocarbonyl chloride is an organic compound characterized by the presence of both isocyanate (R−N=C=O) and carbonyl chloride (COCl) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanatocarbonyl chloride can be synthesized through several methods:

    Phosgenation of Amines: The most common method involves the reaction of primary amines with phosgene (COCl₂).

    Oxalyl Chloride Method: A safer laboratory variation involves using oxalyl chloride instead of phosgene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, stringent safety measures are required to handle and store the reagents .

Chemical Reactions Analysis

Types of Reactions: Isocyanatocarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of isocyanatocarbonyl chloride involves its high reactivity towards nucleophiles. The compound’s electrophilic carbon atoms in the isocyanate and carbonyl chloride groups readily react with nucleophiles, forming stable products such as urethanes and ureas . This reactivity is exploited in various synthetic and industrial applications.

Properties

IUPAC Name

N-(oxomethylidene)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClNO2/c3-2(6)4-1-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBUFMFZDHLELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182087
Record name Isocyanatocarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27738-96-1
Record name Carbonisocyanatidic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27738-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocyanatocarbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanatocarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanatocarbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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